1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid

Lipophilicity Fragment-Based Drug Design ADME Property Optimization

Fragment-based drug discovery requires high three-dimensional complexity and controlled lipophilicity for protein-protein interaction targets. 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid (CAS 1094630-18-8) directly solves this with an Fsp3 of 0.538, exceeding the 0.5 clinical-success threshold, and a ΔLogP of ~0.4 versus unsubstituted analogs for fine-tuning permeability. • Fsp3 = 0.538 for saturation-optimized fragment libraries • 3 rotatable bonds enable induced-fit binding and conformational-entropy SAR studies • 4 H-bond acceptors provide a distinct solubility envelope for off-target profiling Supplied at ≥95% purity with reliable global shipping to support lead-optimization and chemical probe synthesis.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1094630-18-8
Cat. No. B1419964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
CAS1094630-18-8
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17)
InChIKeySBKCNHRFNACDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid: Procurement-Relevant Baseline


1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is an N-acylated piperidine-4-carboxylic acid featuring a 5-ethylfuran-2-carbonyl substituent. It carries a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . The structure belongs to the class of piperidine-4-carboxylic acid derivatives that, as conformationally constrained γ-aminobutyric acid (GABA) analogs, have historically attracted interest as GABAA receptor partial agonists, though the N-acyl modification profoundly alters pharmacological behavior [1]. The compound is supplied as a research building block (typical purity ≥95%) for fragment-based drug discovery and chemical probe synthesis [2].

Scaffold Class N-acyl piperidine-4-carboxylic acid GABA analog probe
Workflow Fragment-based drug discovery and chemical probe synthesis
Selection Logic Ethyl-furan substitution for fine-tuned lipophilicity and conformational flexibility

Why 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid Cannot Be Replaced by Close Analogs


Within the piperidine-4-carboxylic acid class, substituent identity on the furan ring directly modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility—key parameters that govern solubility, membrane permeability, and target-binding free-energy landscapes . The 5-ethyl substituent introduces an additional ethylene extension (XLogP3 = 1.6, rotatable bonds = 3) relative to the unsubstituted parent (XLogP = 1.2164, rotatable bonds = 2) . These seemingly modest structural increments lead to measurable differences in partition coefficient and entropic cost of binding, making the compounds non-interchangeable in lead-optimization Series where a precise balance of lipophilicity and polar surface area governs potency, selectivity, and pharmacokinetic profile .

Lipophilicity Shift
Ethyl substitution measurably increases computed lipophilicity relative to the unsubstituted furan, altering permeability and clearance profiles in SAR series.
Conformational Flexibility
The extra exocyclic rotatable bond introduces higher conformational entropy, which may shift binding thermodynamics compared to the less flexible analog.
Hydrogen-Bonding Profile
A different H-bond acceptor count can modify solubility and off-target selectivity patterns, making direct substitution in lead optimization unreliable.

Quantitative Differentiation Evidence


Lipophilicity Tuning: XLogP Difference vs. Unsubstituted Furan Analog

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid exhibits a computed XLogP3 of 1.6, compared to 1.2164 for the unsubstituted furan-2-carbonyl analog (CAS 401581-36-0), representing a ΔLogP of +0.384 [1]. This elevation is attributed to the additional methylene groups of the 5-ethyl substituent, which increase hydrophobic surface area without altering the topological polar surface area (TPSA 70.8 Ų for the ethyl derivative vs. 70.75 Ų for the unsubstituted analog).

XLogP Differentiation
Reported
ΔXLogP = +0.384
Target 1.6 vs unsubstituted 1.2164
Lipophilicity tuning for ADME property optimization in lead series
Computed by PubChem; cross-study comparable
Lipophilicity Fragment-Based Drug Design ADME Property Optimization

Conformational Flexibility: Rotatable Bond Count Variation

The target compound possesses three rotatable bonds, whereas the unsubstituted furan-2-carbonyl analog has only two [1]. The extra rotatable bond (the exocyclic ethyl C–C bond) introduces additional torsional degrees of freedom, which can both facilitate induced-fit target binding and incur a higher entropic penalty upon rigidification, a critical consideration in fragment-growing strategies.

Rotatable Bond Count
Reported
+1 bond (50% increase)
3 vs 2 rotatable bonds
Conformational entropy handle for scaffold-hopping design
Cactvs computation; comparator Chemscene data
Conformational Analysis Entropy-Driven Binding Lead-Likeness

Hydrogen-Bond Acceptor Count Impacting Drug-Likeness

The target compound carries four hydrogen-bond acceptor sites versus three for the unsubstituted furan analog, according to PubChem computed data [1]. The additional acceptor is contributed by the furan ring oxygen, which becomes more electronegative with the ethyl substitution, whereas it is not counted as a distinct H-bond acceptor in the unsubstituted scaffold in some computational schemes. This impacts predicted aqueous solubility and oral bioavailability parameters under Lipinski's guidelines.

H-Bond Acceptor Count
Class-level inference
4 vs 3 acceptors
Methodology-dependent; may vary between sources
Impacts aqueous solubility and off-target selectivity predictions
Computed by PubChem; cross-source validation recommended
Hydrogen-Bonding Capacity Lipinski Rules Fragment Library Design

Fraction of sp3 Carbons (Fsp3) as an Indicator of Lead-Likeness

The target compound exhibits an Fsp3 value of 0.538, as calculated by Fluorochem . In comparison, the unsubstituted furan analog has a predicted Fsp3 of approximately 0.455 (estimated from its molecular formula C₁₁H₁₃NO₄). The higher Fsp3 indicates a greater fraction of sp3-hybridized carbons, which correlates with increased three-dimensional character and improved clinical-trial success probability in medicinal chemistry campaigns [1].

Fsp3 Saturation Index
Class-level inference
Fsp3 = 0.538
vs est. 0.455 for unsubstituted analog
Exceeds 0.5 threshold for improved clinical progression probability
Fsp3 from Fluorochem; comparator estimated; cross-source validation advised
Fsp3 Metric Compound Complexity Clinical Success Predictor

Procurement-Guided Application Scenarios


Fragment-Based Lead Generation Requiring Elevated Fsp3

When constructing a fragment library targeting novel protein-protein interaction interfaces, 1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid offers an Fsp3 of 0.538, exceeding the 0.5 threshold associated with higher clinical success and providing superior three-dimensional complexity compared to the unsubstituted analog (estimated Fsp3 ~0.455) . Priority procurement should be considered for programs that prioritize saturation-optimized fragment sets.

ADME Property Optimization with Fine-Tuned Lipophilicity

In lead-optimization series where a ΔLogP shift of ~0.4 units is needed to improve cell permeability without exceeding TPSA constraints, the ethyl derivative delivers XLogP3 = 1.6 versus 1.2164 for the unsubstituted scaffold [1]. This makes it a candidate for structure-activity relationship (SAR) studies where incremental lipophilicity adjustments are desired.

Conformational Flexibility Exploration in Scaffold Hopping

The additional rotatable bond (3 vs. 2) provides an experimental handle for exploring induced-fit binding and entropic contributions to target engagement [1]. Selecting this compound over the more rigid unsubstituted analog enables differentiation in hit-to-lead SAR tables where conformational entropy is a key design variable.

Hydrogen-Bond Acceptor Optimization for Solubility and Selectivity

With four H-bond acceptors versus three for the unsubstituted comparators, the compound provides a distinct solubility envelope and potential for selective hydrogen-bonding with target residues [1]. This differential is valuable when profiling transporter-mediated disposition or when modulating off-target promiscuity through combined polarity adjustments.

Application
Selection Property
Validation Focus
Fragment library design for saturation-optimized sets
Fsp3 ≥ 0.5 benchmark
3D character vs. flat scaffolds
Lipophilicity fine-tuning in lead optimization
Incremental logP shift
Permeability-solubility balance in SAR studies
Scaffold hopping with conformational entropy control
Rotatable bond flexibility
Induced-fit binding and entropic penalty assessment
H-bond acceptor profile tuning for solubility and selectivity
H-bond acceptor count
Off-target selectivity and solubility modulation
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